4-tert-Butylcinnamic acid methyl ester
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Overview
Description
4-tert-Butylcinnamic acid methyl ester is an organic compound with the molecular formula C14H18O2. It is a derivative of cinnamic acid, where the carboxyl group is esterified with methanol, and a tert-butyl group is attached to the para position of the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylcinnamic acid methyl ester typically involves the esterification of 4-tert-Butylcinnamic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows: [ \text{4-tert-Butylcinnamic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the esterification process can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylcinnamic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-tert-Butylcinnamic acid and methanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: 4-tert-Butylcinnamic acid and methanol.
Reduction: 4-tert-Butylcinnamyl alcohol.
Substitution: Various substituted cinnamic acid derivatives.
Scientific Research Applications
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other cinnamic acid derivatives.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 4-tert-Butylcinnamic acid methyl ester, particularly in its antimicrobial activity, involves interaction with the cell membrane and cell wall of microorganisms. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. It also interacts with ergosterol, a key component of fungal cell membranes, further enhancing its antifungal activity .
Comparison with Similar Compounds
Cinnamic acid methyl ester: Lacks the tert-butyl group, making it less hydrophobic and potentially less bioactive.
4-tert-Butylbenzoic acid methyl ester: Similar structure but lacks the double bond in the cinnamic acid moiety, affecting its reactivity and biological activity.
Uniqueness: 4-tert-Butylcinnamic acid methyl ester is unique due to the presence of both the ester and tert-butyl groups, which enhance its hydrophobicity and potentially its biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl (E)-3-(4-tert-butylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-14(2,3)12-8-5-11(6-9-12)7-10-13(15)16-4/h5-10H,1-4H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOYLQSBUGMXKI-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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